(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
Description
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Properties
IUPAC Name |
(E)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19-10-9-17(18-8-4-14-26-18)21-22(19)13-5-12-20-27(24,25)15-11-16-6-2-1-3-7-16/h1-4,6-11,14-15,20H,5,12-13H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLTUUOVOJILG-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural components:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pyridazinone Core : Known for its diverse pharmacological properties.
- Sulfonamide Group : Traditionally associated with antibacterial activity.
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazine Ring : Utilizing dicarbonyl compounds through cyclization reactions.
- Introduction of Furan Moiety : Achieved via cross-coupling reactions such as Suzuki or Heck reactions.
- Final Coupling : Amide bond formation using reagents like EDCI or DCC to achieve the target compound.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Potential inhibition of tumor growth through specific interactions with cellular pathways.
- Antimicrobial Properties : Particularly against pathogens like Helicobacter pylori and other bacteria, attributed to the sulfonamide component.
The mechanism often involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antibacterial Activity :
-
Anti-inflammatory Effects :
- Similar compounds have been documented for their anti-inflammatory properties, indicating that this compound may also exhibit such effects through modulation of inflammatory pathways.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| Main Structural Features | Furan ring, Pyridazine core, Sulfonamide group |
| Potential Activities | Anticancer, Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Enzyme/receptor interaction |
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Biochemical Applications
- Enzyme Inhibition
- Drug Delivery Systems
Material Science Applications
- Organic Electronics
- Polymer Chemistry
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that furan-pyridazine derivatives significantly inhibited cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development. |
| Study 3 | Neuroprotective Effects | Found that compounds reduced neuronal cell death by mitigating oxidative stress in cellular models of Alzheimer’s disease. |
| Study 4 | Drug Delivery Systems | Highlighted improved drug solubility and stability when combined with this compound in nanoparticle formulations. |
Q & A
Q. Step 2: Molecular Dynamics (MD)
- Software: GROMACS or AMBER.
- Protocol: 100 ns simulation in explicit solvent; analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Validation:
- Compare predicted binding poses with mutagenesis data (e.g., K221A mutation reduces affinity) .
Advanced: How should researchers address contradictory results between in vitro enzyme inhibition assays and cellular activity studies for this compound?
Answer:
Possible Causes & Solutions:
| Contradiction | Root Cause | Methodological Fix |
|---|---|---|
| High enzyme IC₅₀ but low cellular efficacy | Poor membrane permeability | Measure logP (aim for 1–3) via HPLC; synthesize methylated analogs to improve lipophilicity . |
| Cellular activity without enzyme inhibition | Off-target effects | Perform kinome-wide profiling (e.g., Eurofins KinaseScan) . |
Case Study:
- If cellular activity persists despite DHPS inactivity, screen for alternative targets (e.g., carbonic anhydrase IX) via thermal shift assay .
Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for analogs of this compound, focusing on the furan and pyridazine moieties?
Answer:
SAR Workflow:
| Modification | Synthetic Approach | Biological Testing |
|---|---|---|
| Furan replacement (e.g., thiophene) | Suzuki coupling with thiophene-2-boronic acid | Test DHPS inhibition and solubility . |
| Pyridazine substitution (e.g., Cl at C4) | Halogenation using NCS | Assess cytotoxicity and metabolic stability . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
